molecular formula C10H16ClN3 B8669257 N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine

N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine

Cat. No.: B8669257
M. Wt: 213.71 g/mol
InChI Key: BJGZJPJYNOKXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a dimethylaminoethylamino group attached to the pyridine ring, along with a methyl and a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine typically involves the reaction of 4-methyl-6-chloropyridine with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The presence of the chlorine and methyl groups can also affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethylamine: A related compound with similar functional groups but lacking the pyridine ring.

    4-Methyl-6-chloropyridine: A precursor in the synthesis of N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine.

    2-(2-Dimethylaminoethylamino)-4-methylpyridine: A similar compound without the chlorine substituent.

Uniqueness

This compound is unique due to the combination of its functional groups and the pyridine ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H16ClN3/c1-8-6-9(11)13-10(7-8)12-4-5-14(2)3/h6-7H,4-5H2,1-3H3,(H,12,13)

InChI Key

BJGZJPJYNOKXLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Cl)NCCN(C)C

Origin of Product

United States

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